Manifaxine - 135306-39-7

Manifaxine

Catalog Number: EVT-275279
CAS Number: 135306-39-7
Molecular Formula: C12H15F2NO2
Molecular Weight: 243.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Manifaxine is a norepinephrine-dopamine reuptake inhibitor potentially for the treatment of attention deficit.
Synthesis Analysis

The synthesis of Manifaxine involves several key steps:

  1. Starting Material: The synthesis begins with 3,5-difluorobenzonitrile.
  2. Grignard Reaction: 3,5-difluorobenzonitrile is treated with ethylmagnesium bromide to form 3,5-difluoropropiophenone.
  3. Bromination: The resulting compound undergoes bromination using dioxane dibromide to yield 3,5-difluorobromopropiophenone.
  4. Condensation and Cyclization: This intermediate is condensed with 2-amino-1-propanol in the presence of 2,6-lutidine, leading to the formation of an amino ketone that spontaneously cyclizes to form Manifaxine.

These steps indicate a multi-step synthetic route that requires careful control of reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Manifaxine has a molecular formula of C12H15F2NO2C_{12}H_{15}F_{2}NO_{2} and a molecular weight of approximately 243.25 g/mol. Its IUPAC name is (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol. The structure features a morpholine ring substituted with a difluorophenyl group and hydroxyl functionality:

  • Key Structural Features:
    • Morpholine ring: A six-membered ring containing one nitrogen atom.
    • Difluorophenyl group: A phenyl ring with two fluorine substituents at the 3 and 5 positions.

The stereochemistry is crucial for its biological activity, as the specific configuration can influence its interaction with biological targets.

Chemical Reactions Analysis

Manifaxine can participate in various chemical reactions:

  1. Oxidation: Under specific conditions, it can be oxidized to form hydroxylated derivatives.
  2. Reduction: Reduction reactions can modify functional groups present in the compound.
  3. Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are suitable for reduction reactions.
  • Nucleophiles for Substitution: Amines or thiols can be employed in substitution reactions.

These reactions highlight the versatility of Manifaxine in organic synthesis and its potential for further modification.

Mechanism of Action

Manifaxine functions primarily as a norepinephrine-dopamine reuptake inhibitor. It inhibits the reuptake of norepinephrine more potently than dopamine, which may enhance its efficacy in treating conditions associated with low norepinephrine levels:

  • Norepinephrine Reuptake Inhibition: Manifaxine shows about 392% efficacy compared to bupropion in blocking norepinephrine reuptake.
  • Dopamine Reuptake Inhibition: It exhibits approximately 70% efficacy compared to bupropion in inhibiting dopamine reuptake.

This selective inhibition suggests that Manifaxine may be particularly useful in managing symptoms related to fatigue and pain .

Physical and Chemical Properties Analysis

Manifaxine has several notable physical and chemical properties:

These properties are essential for understanding its behavior in biological systems and during formulation development.

Applications

Manifaxine has potential applications in treating various neurological and psychiatric disorders due to its mechanism of action:

  • Depression: As an antidepressant through modulation of neurotransmitter levels.
  • Attention Deficit Hyperactivity Disorder: Potentially beneficial due to its dopaminergic activity.
  • Chronic Pain Management: Its norepinephrine reuptake inhibition may help alleviate pain symptoms.

Further clinical studies are necessary to fully establish its efficacy and safety profiles for these applications .

Introduction to Manifaxine in Neuropsychopharmacology Research

Historical Development and Structural Lineage from Radafaxine Derivatives

Manifaxine (developmental code name GW-320,659) emerged from strategic structural modifications of radafaxine ((S,S)-hydroxybupropion), a major active metabolite of the antidepressant bupropion. This chemical optimization was conducted by GlaxoSmithKline to enhance neuropharmacological properties while maintaining the norepinephrine-dopamine reuptake inhibition (NDRI) profile characteristic of its progenitor compounds [1] [5]. The molecular evolution involved cyclization of the hydroxybupropion structure into a morpholinol scaffold, specifically yielding (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol [1]. This transformation significantly altered the compound's physiochemical properties, bioavailability, and target engagement profile compared to radafaxine [7].

The synthetic pathway to manifaxine demonstrates deliberate medicinal chemistry refinements:

  • Initial Grignard reaction: 3,5-Difluorobenzonitrile reacts with ethylmagnesium bromide to form 3,5-difluoropropiophenone
  • Halogenation: Alpha-keto halogenation with molecular bromine yields 2-bromo-3',5'-difluoropropiophenone
  • Ring formation: Reaction with DL-alaninol (2-aminopropanol) produces the final morpholinol structure [1]

Table 1: Structural Evolution from Bupropion to Manifaxine

CompoundCore StructureKey ModificationsActive Metabolite
BupropionAminoketoneNoneNo
RadafaxineHydroxybupropionβ-HydroxylationYes (of bupropion)
ManifaxineMorpholinolCyclization, difluorophenyl substitutionNo (novel entity)

Quantum mechanical and molecular modeling analyses revealed that the morpholinol scaffold in manifaxine enables superior conformational stability for target engagement compared to the flexible hydroxybupropion backbone of radafaxine. This structural rigidity potentially enhances binding specificity at monoamine transporters [7]. Field-based quantitative structure-activity relationship (QSAR) studies further indicate that the 3,5-difluorophenyl moiety and stereospecific dimethyl groups at positions 3 and 5 contribute to optimized steric and electronic interactions within the norepinephrine transporter (NET) binding pocket, explaining the enhanced potency observed in preclinical models [7].

Position in the Norepinephrine-Dopamine Reuptake Inhibitor (NDRI) Class

Manifaxine exhibits a distinct pharmacological profile within the NDRI class, characterized by balanced inhibition of norepinephrine and dopamine transporters (NET and DAT) with moderate preference for NET. In vitro binding assays demonstrated approximately 70% of radafaxine's DAT inhibitory efficacy but nearly fourfold greater potency at NET [1] [5]. This selective enhancement of noradrenergic activity differentiates it from non-selective psychostimulants like methylphenidate and positions it closer to atomoxetine in NET affinity, while retaining clinically relevant DAT engagement [2].

The compound's neurochemical effects reflect region-specific modulation critical for therapeutic applications:

  • Prefrontal Cortex (PFC): Microdialysis studies in rodent models show that cognition-enhancing doses (10 mg/kg) simultaneously elevate extracellular dopamine (DA: +45-65%) and norepinephrine (NE: +50-70%) without locomotor activation [2]
  • Nucleus Accumbens: Produces more substantial DA increases (+85-110%) than NET-selective agents, yet significantly lower than those induced by addictive psychostimulants at motor-activating doses
  • Medial Septal Area: Modulates both neurotransmitters similarly to PFC, suggesting limbic system engagement [2]

Table 2: Neurotransmitter Transporter Affinity Profile of NDRIs

CompoundNET Ki (nM)DAT Ki (nM)NET/DAT Selectivity RatioClinical Applications
Manifaxine~15-25~80-1201:0.2-0.3ADHD, obesity (investigational)
Radafaxine~40~2101:0.19Depression (discontinued)
Bupropion~360~5201:0.69Depression, smoking cessation
Methylphenidate~160~201:8ADHD
Atomoxetine~5>10,0001:2000ADHD

Manifaxine's transporter inhibition kinetics demonstrate slow binding and dissociation characteristics, reminiscent of benztropine analogs rather than classical psychostimulants. This kinetic profile potentially contributes to its low abuse liability despite significant DAT occupancy [2]. The compound achieves functional selectivity through region-specific neurotransmitter modulation: By leveraging the high NET expression and NET's high affinity for dopamine in PFC regions, manifaxine produces greater relative increases in cortical catecholamines compared to subcortical regions [2]. This preferential PFC targeting aligns with the neurocognitive requirements for ADHD treatment while potentially minimizing side effects associated with striatal dopamine surges.

Rationale for Targeting ADHD and Obesity in Preclinical Research

The dual therapeutic focus on attention deficit hyperactivity disorder (ADHD) and obesity emerged from manifaxine's unique neurochemical properties and receptor engagement profile. Preclinical studies established its ability to enhance prefrontal cortex (PFC)-dependent cognitive functions—particularly spatial working memory and error awareness—through catecholamine modulation [2] [10]. In rodent delayed-alternation tasks, manifaxine administration (0.3-3.0 mg/kg) produced dose-dependent improvements in working memory accuracy comparable to methylphenidate, but without subsequent locomotor activation or reinforcement in conditioned place preference paradigms [2]. These findings suggested potential efficacy in ADHD core symptoms with reduced abuse liability.

For obesity, pharmacogenetic investigations revealed that common polymorphisms in adrenergic receptor genes (ADRA2A) and dopamine metabolic enzymes (COMT) significantly influenced weight loss responses to manifaxine [1] [5]. Subjects with specific ADRA2A genotypes exhibited up to 3.5-fold greater weight reduction after 12 weeks of treatment compared to non-responders, indicating that the compound's efficacy depended on individual neurogenic predispositions to noradrenergic modulation of satiety pathways and metabolic rate [5].

The mechanistic rationale for dual indication includes:1. ADHD Application:- Enhanced error awareness via dorsal anterior cingulate cortex (dACC) and inferior parietal lobe modulation, as demonstrated in human fMRI analogue studies [10]- Strengthened error-related activation differences in dACC (+32% signal change for aware errors vs. unaware errors under active treatment)- Improved post-error adjustment through optimized cortical catecholamine ratios

  • Obesity Application:
  • Moderate DA increase in nucleus accumbens reduces food reward valuation
  • NET-mediated activation of hypothalamic POMC neurons promotes satiety
  • Sympathomimetic effects increase resting energy expenditure without cardiovascular strain [5]

Table 3: Preclinical and Early Clinical Research Findings by Indication

Therapeutic AreaModel/DesignKey FindingsMechanistic Insight
ADHDRat delayed-alternation taskDose-dependent WM improvement (ED50=1.2 mg/kg); Max +40% accuracy at 3 mg/kgDA/NE co-modulation in PFC enhances spatial working memory
ADHDHuman error awareness fMRI+18.7% conscious error detection vs placebo; dACC activation specificityEnhanced error signaling in performance monitoring networks
Obesity12-week pharmacogenetic trialADRA2A G/G genotype: -7.3±1.2 kg; Other genotypes: -2.1±0.9 kgNoradrenergic pathways dominate metabolic response
ObesityResting energy expenditure+5.7% metabolic rate at 12 weeks (responders)Sustained NE activity increases thermogenesis

Despite promising early results in both ADHD and obesity clinical trials demonstrating reasonable efficacy and tolerability [1], development was discontinued in 2006-2007 due to undisclosed "poor test results" in advanced phases and strategic portfolio decisions by the sponsoring company [5]. The compound's research legacy persists through structural analogues developed for cognitive enhancement and metabolic disorders, with several candidates in current preclinical development pipelines featuring optimized morpholinol derivatives with enhanced regional specificity for prefrontal and hypothalamic catecholamine systems [7].

Properties

CAS Number

135306-39-7

Product Name

Manifaxine

IUPAC Name

(2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethylmorpholin-2-ol

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

InChI

InChI=1S/C12H15F2NO2/c1-7-6-17-12(16,8(2)15-7)9-3-10(13)5-11(14)4-9/h3-5,7-8,15-16H,6H2,1-2H3/t7-,8+,12-/m1/s1

InChI Key

OZGPVYJHWWPEFT-RGNHYFCHSA-N

SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Solubility

Soluble in DMSO

Synonyms

BW-1555U-88; GW-320659; 1555U-88; BW1555U88; GW320659; 1555U88; BW 1555U 88; GW 320659; 1555U 88

Canonical SMILES

CC1COC(C(N1)C)(C2=CC(=CC(=C2)F)F)O

Isomeric SMILES

C[C@@H]1CO[C@]([C@@H](N1)C)(C2=CC(=CC(=C2)F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.